Ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate is a synthetic compound categorized within the imidazole family, which is known for its diverse biological activities and applications in pharmaceuticals. The compound is identified by the CAS number 128293-63-0 and has a molecular formula of CHNO with a molecular weight of approximately 269.30 g/mol .
Ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate is classified as a heterocyclic organic compound. Its structure features an imidazole ring, which contributes to its biological activity and potential medicinal applications. The compound may also carry hazard classifications indicating it could be harmful if ingested, necessitating appropriate handling precautions .
The synthesis of ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate typically involves several steps:
The reaction conditions are critical for optimizing yield and purity. Typically, these reactions require controlled temperatures, specific solvents, and sometimes catalysts to facilitate efficient cyclization and functional group transformations .
The molecular structure of ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate can be represented by its SMILES notation: CCOC(=O)c1nc(cn1C)NC(=O)OC(C)(C)C
. This notation indicates the presence of an ethyl ester group, an imidazole ring, and a tert-butoxycarbonyl protecting group .
Key structural data includes:
Ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate can participate in various chemical reactions typical for imidazole derivatives:
These reactions often require specific conditions such as temperature control, solvent choice, and sometimes the presence of catalysts or activating agents to enhance reactivity .
The mechanism of action for ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate relates closely to its interactions at the molecular level:
Research indicates that imidazole derivatives exhibit a range of biological activities including antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Chemical properties include:
Relevant analyses typically involve spectroscopic methods (NMR, IR) to confirm structure and purity following synthesis .
Ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate has several applications in scientific research:
The ongoing research into its properties and applications highlights its significance in both academic and industrial settings.
Ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate (CAS 128293-63-0) represents a structurally complex imidazole derivative with significant synthetic utility. The molecule features a tripartite architecture consisting of: (1) a 1-methylimidazole core providing heterocyclic character, (2) a tert-butoxycarbonyl (Boc) protected amino group at the C4 position, and (3) an ethyl ester moiety at C2. This arrangement creates a multifunctional scaffold amenable to diverse chemical transformations. The compound has a molecular formula of C12H19N3O4 and molecular weight of 269.297 g/mol, with systematic IUPAC designation as ethyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-2-carboxylate [1].
Alternative nomenclature reflects its protective group strategy, sometimes appearing as Boc-protected 4-amino-1-methylimidazole-2-carboxylic acid ethyl ester. The Boc group serves as an acid-labile protector for the imidazole nitrogen, while the ethyl ester offers a hydrolyzable handle for further functionalization. Key structural parameters include a calculated PSA (polar surface area) of 85.94 Ų and LogP value of 1.957, indicating moderate lipophilicity suitable for organic synthesis applications [1] [3]. The molecular conformation features orthogonal protecting groups that enable selective deprotection strategies – a critical design element for its utility in stepwise synthesis.
Table 1: Structural Analogs and Key Differentiators
Compound Name | CAS Number | Similarity Index | Distinguishing Feature |
---|---|---|---|
Methyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate | 500701-36-0 | 0.98 | Methyl ester group |
4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid | 128293-64-1 | 0.95 | Free carboxylic acid |
Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride | 180258-46-2 | 0.90 | Deprotected amine; hydrochloride salt |
tert-Butyl (1-methyl-1H-imidazol-4-yl)carbamate | 128293-71-0 | 0.81 | Lacks C2-ester functionality |
The synthetic exploration of protected imidazole derivatives emerged in the late 20th century as pharmaceutical research increasingly targeted heterocyclic scaffolds. Ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate first appeared in chemical literature during the early 1990s, coinciding with advancements in peptide-mimetic drug design. Its development paralleled growing recognition that imidazole ring systems serve as privileged structures in medicinal chemistry due to their prevalence in biological targets [3]. The specific incorporation of orthogonal protection (Boc and ethyl ester) reflected contemporaneous strategies in peptide synthesis where selective deprotection sequences enabled complex molecular constructions.
The compound's structural evolution demonstrates thoughtful optimization of imidazole stability and reactivity. Early synthetic routes to 4-aminoimidazoles suffered from regiochemical challenges and oxidation sensitivity. The introduction of the Boc-protecting group specifically addressed nitrogen instability while providing superior deprotection control compared to earlier benzyl-type protectors. Similarly, the ethyl ester moiety offered improved hydrolytic stability over methyl esters during prolonged synthetic sequences while maintaining reactivity toward nucleophiles. These cumulative developments positioned ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate as a versatile intermediate by the mid-1990s [1] [3]. Its adoption expanded significantly through the 2000s as research into histidine-containing peptide analogs accelerated, particularly in kinase inhibitor and GPCR modulator programs.
This compound serves as a cornerstone building block in pharmaceutical synthesis due to its orthogonal protection scheme and heterocyclic reactivity. Its primary function resides in enabling the controlled incorporation of modified histidine analogs into complex molecules. The Boc group provides temporary protection that can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid) without affecting the ethyl ester or imidazole ring integrity. This allows sequential functionalization strategies essential for constructing complex molecules [3]. The ethyl ester serves as either a permanent functionality in target molecules or as a masked carboxylic acid for subsequent amide bond formation – a transformation readily accomplished through alkaline hydrolysis or enzymatic methods.
The compound's synthetic utility is demonstrated in two principal domains:
Drug Discovery Intermediates: The scaffold features prominently in synthesizing bioactive molecules targeting G protein-coupled receptors (GPCRs) and antimicrobial agents. Researchers have employed it in constructing novel antimicrobial peptides with enhanced activity profiles against multidrug-resistant pathogens. The protected imidazole ring provides critical metal-coordinating capacity in these structures, mimicking natural histidine functionality while conferring improved metabolic stability [3]. In GPCR antagonist development, the molecule serves as a conformationally constrained element that replaces peptide bonds while maintaining critical hydrogen-bonding interactions. Its use in HSET/KIFC1 inhibitor programs exemplifies its application in cancer drug discovery, where it contributes to the pharmacophore of compounds inducing multipolar mitotic spindle formation in centrosome-amplified cancer cells [8].
Biochemical Probes: The orthogonal protection strategy enables preparation of site-specifically modified peptides for protein structure-function studies. Incorporation of the protected analog allows researchers to probe histidine residue roles in enzymatic catalysis through controlled deprotection and modification. This application leverages the compound's stability under standard peptide coupling conditions, preserving its integrity during solid-phase synthesis or fragment condensation approaches [3].
Table 2: Synthetic Applications and Transformation Pathways
Application Sector | Key Transformation | Target Structure | Functional Advantage |
---|---|---|---|
Antimicrobial Peptides | Ester hydrolysis → Amide coupling | Histidine-containing peptides | Enhanced protease resistance |
GPCR Antagonists | Boc deprotection → Acylation | Imidazole-based receptor blockers | Improved receptor selectivity |
HSET/KIFC1 Inhibitors | Ester reduction → Etherification | Mitotic kinesin inhibitors | Increased cellular permeability |
Protein Structure Probes | Selective Boc removal → Labeling | Site-specifically modified proteins | Controlled introduction of spectroscopic labels |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0